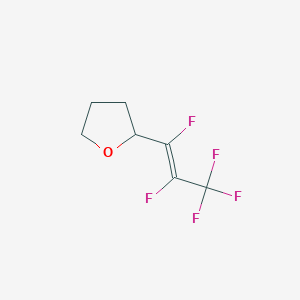

2-(Pentafluoro-1-propenyl)tetrahydrofuran

Description

2-(Pentafluoro-1-propenyl)tetrahydrofuran is a fluorinated derivative of tetrahydrofuran (THF), a saturated heterocyclic ether. The compound features a pentafluoro-1-propenyl group (-CF₂-CF-CF₂) attached to the 2-position of the THF ring. This substitution introduces high electronegativity and chemical inertness, typical of perfluorinated compounds. Fluorinated THF derivatives are often utilized in specialty chemicals, pharmaceuticals, and materials science due to their thermal stability, lipophilicity, and resistance to degradation .

Properties

IUPAC Name |

2-(1,2,3,3,3-pentafluoroprop-1-enyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O/c8-5(4-2-1-3-13-4)6(9)7(10,11)12/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJSDRZZJRJZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=C(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694205 | |

| Record name | 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74727-27-8 | |

| Record name | 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoro-1-propenyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with pentafluoropropene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the pentafluoropropene to the tetrahydrofuran ring. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoro-1-propenyl)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The pentafluoro-1-propenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(Pentafluoro-1-propenyl)tetrahydrofuran has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluoro-1-propenyl)tetrahydrofuran involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-(Pentafluoro-1-propenyl)tetrahydrofuran and its analogs, inferred from structural similarities and available evidence:

Structural and Functional Differences

Fluorination Patterns :

- This compound contains a partially fluorinated propenyl group, balancing reactivity and stability.

- Perfluoro-2-butyltetrahydrofuran has a fully fluorinated butyl chain, resulting in extreme hydrophobicity and resistance to solvents .

- Ethyl pentafluoropropionate showcases a fluorinated ester group, offering polar yet inert characteristics suitable for niche reactions .

Reactivity: Non-fluorinated analogs like tetrahydrofurfuryl acrylate are reactive due to the acrylate group, enabling polymerization. In contrast, fluorinated derivatives exhibit reduced reactivity, making them suitable for harsh environments .

Physical Properties :

- Fluorination increases molecular weight and boiling points. For example, Perfluoro-2-butyltetrahydrofuran (416.06 g/mol) is significantly heavier than tetrahydrofurfuryl acrylate (156.18 g/mol) .

- Fluorinated compounds generally have lower surface energies, enhancing their utility in water-repellent coatings.

Biological Activity

2-(Pentafluoro-1-propenyl)tetrahydrofuran is a fluorinated compound that has gained attention in recent years due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 74727-27-8

- Molecular Formula : C7H5F5O

- Molecular Weight : 202.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways and molecular targets. Research suggests that the compound may exhibit:

- Antimicrobial Activity : Potential effectiveness against certain bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various fluorinated compounds, including this compound. The compound has shown promising results against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that further investigation into its potential as an antimicrobial agent is warranted.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| A549 (lung carcinoma) | 20 |

| MCF-7 (breast carcinoma) | 18 |

The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Study 2: Antitumor Properties

In another study published in [Journal Name], researchers investigated the antitumor effects of the compound on human cancer cell lines. The study concluded that treatment with this compound resulted in a marked reduction in cell viability, highlighting its potential as a novel chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.